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Compound of Interest

Compound Name: IL-17A modulator-1

Cat. No.: B10831428 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding strategies to minimize the immunogenicity of anti-IL-17A biologics.

Frequently Asked Questions (FAQs)
Q1: What is immunogenicity and why is it a concern for
anti-IL-17A biologics?
A: Immunogenicity is the propensity of a therapeutic protein, such as a monoclonal antibody

against IL-17A, to elicit an immune response in the recipient, leading to the formation of anti-

drug antibodies (ADAs).[1][2][3] This can have significant clinical consequences, including:

Reduced Efficacy: ADAs can neutralize the therapeutic antibody, preventing it from binding to

IL-17A, which can lead to a loss of clinical response.[3][4]

Altered Pharmacokinetics: The formation of immune complexes can accelerate the clearance

of the biologic from the body, reducing its half-life and exposure.

Adverse Events: In some cases, ADAs can lead to hypersensitivity reactions or other

adverse events.

Q2: What are the known immunogenicity rates for
currently approved anti-IL-17A biologics?
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A: The immunogenicity of approved anti-IL-17A biologics varies. Fully human antibodies, like

secukinumab and brodalumab, generally exhibit lower immunogenicity compared to humanized

antibodies like ixekizumab.

Table 1: Clinical Immunogenicity of Anti-IL-17A Biologics

Biologic Antibody Type
Treatment-
Emergent
ADAs

Neutralizing
Antibodies

References

Secukinumab
Fully Human

IgG1κ

0.4% - <1% (up

to 5 years)

Detected in a

small subset of

ADA+ patients

Ixekizumab Humanized IgG4

Higher incidence

compared to

secukinumab in

in-vitro studies

Data on

neutralizing

antibodies is part

of its overall

immunogenicity

profile

Brodalumab
Fully Human

IgG2

~2.7% (binding

ADAs)

No neutralizing

ADAs reported in

the cited studies

Q3: What are the primary strategies to reduce the
immunogenicity of an anti-IL-17A antibody?
A: The main strategies focus on modifying the antibody sequence and structure to make it less

"foreign" to the human immune system and on controlling product-related factors. Key

approaches include:

Humanization and Use of Fully Human Antibodies: Moving from murine to chimeric,

humanized, and ultimately fully human antibodies has been a major step in reducing

immunogenicity.

Deimmunization: This involves identifying and removing T-cell epitopes from the antibody

sequence through protein engineering.
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Glycoengineering: Modifying the glycosylation profile of the antibody can impact its

interaction with immune cells and, consequently, its immunogenicity.

Control of Aggregation: Protein aggregates are known to be more immunogenic than

monomers. Therefore, controlling aggregation during manufacturing and storage is crucial.

PEGylation: Attaching polyethylene glycol (PEG) chains can shield immunogenic epitopes

and reduce uptake by antigen-presenting cells.

Troubleshooting Guides
Problem 1: High T-cell response observed in an in vitro
immunogenicity assessment of our anti-IL-17A
candidate.
Possible Causes and Solutions:

Presence of T-cell Epitopes: Your antibody candidate may contain amino acid sequences

that bind with high affinity to multiple HLA class II molecules, leading to T-cell activation.

Solution: Perform in silico T-cell epitope prediction to identify potential immunogenic

hotspots. Subsequently, use site-directed mutagenesis to substitute key amino acid

residues within these epitopes. The goal is to reduce HLA binding without compromising

the antibody's affinity for IL-17A.

Protein Aggregation: The presence of aggregates in your protein sample can significantly

enhance T-cell responses.

Solution: Analyze your sample for aggregates using techniques like size-exclusion

chromatography (SEC) and dynamic light scattering (DLS). If aggregates are present,

optimize your formulation and purification protocols to minimize their formation. This may

involve adjusting buffer pH, ionic strength, or including stabilizing excipients.

Contamination: Contamination with host cell proteins (HCPs) or endotoxins can lead to non-

specific immune cell activation.
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Solution: Ensure high purity of your antibody preparation. Use robust purification methods

to remove HCPs and perform endotoxin testing to confirm their absence.

Problem 2: Our lead anti-IL-17A antibody shows a high
immunogenicity score in in silico prediction tools.
Possible Causes and Solutions:

High Density of Predicted T-cell Epitopes: The variable regions of the antibody likely contain

multiple sequences predicted to bind to common HLA-DR alleles.

Solution: Employ a deimmunization strategy. Use the in silico data to guide targeted

mutations. It is often sufficient to introduce a few mutations in key anchor residues within

the predicted epitopes to abrogate T-cell responses. It is critical to experimentally validate

that these mutations do not negatively impact the antibody's binding affinity and stability.

"Foreign" Sequences: Even in humanized or fully human antibodies, certain sequences,

particularly in the CDRs, can be recognized as foreign.

Solution: Consider "humanness" or "similarity-to-self" analysis in addition to T-cell epitope

prediction. This can help identify regions that deviate from the human germline sequence

and may be more likely to be immunogenic.

Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay
This assay assesses the potential of an anti-IL-17A biologic to induce T-cell proliferation and

cytokine secretion.

Methodology:

Antigen-Presenting Cell (APC) Generation: Isolate monocytes from peripheral blood

mononuclear cells (PBMCs) of healthy, drug-naïve donors with diverse HLA haplotypes.

Differentiate the monocytes into dendritic cells (DCs) by culturing them with GM-CSF and IL-

4.
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Antigen Loading: Expose the immature DCs to the anti-IL-17A antibody (and appropriate

controls) for 24 hours. This allows the DCs to internalize, process, and present peptides from

the antibody on their HLA class II molecules.

Co-culture: Isolate autologous CD4+ T-cells from the same donors. Co-culture the antigen-

loaded DCs with the CD4+ T-cells for 5-6 days.

Measurement of T-cell Proliferation: Assess T-cell proliferation by measuring the

incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).

Measurement of Cytokine Secretion: Measure the concentration of T-cell-derived cytokines,

such as IL-2, in the culture supernatant using ELISA or other immunoassays.

Protocol 2: Major Histocompatibility Complex-
Associated Peptide Proteomics (MAPPs)
This assay identifies the specific peptides from a biologic that are presented by HLA class II

molecules.

Methodology:

DC Generation and Antigen Loading: Generate and load DCs with the anti-IL-17A antibody

as described in the T-cell activation assay protocol.

HLA-Peptide Complex Isolation: Lyse the DCs and immunoprecipitate the HLA-DR-peptide

complexes using an anti-HLA-DR antibody.

Peptide Elution: Elute the peptides from the HLA-DR molecules.

LC-MS/MS Analysis: Identify the sequences of the eluted peptides using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Compare the identified peptide sequences to the amino acid sequence of the

anti-IL-17A antibody to map the potential T-cell epitopes.

Visualizations
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IL-17 Signaling Pathway and Antibody Inhibition
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IL-17 Signaling and Anti-IL-17A Biologic Inhibition
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Workflow for In Vitro Immunogenicity Assessment
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Logical Flow of Antibody Deimmunization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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